molecular formula C16H20ClN B3077380 N-(3-methylbenzyl)-1-phenylethanamine hydrochloride CAS No. 1047652-32-3

N-(3-methylbenzyl)-1-phenylethanamine hydrochloride

Cat. No.: B3077380
CAS No.: 1047652-32-3
M. Wt: 261.79 g/mol
InChI Key: LBPVIYBAXBXPHW-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 1047652-32-3) is a secondary amine hydrochloride salt with a molecular formula of C₁₆H₁₉N·HCl and a molecular weight of 262 g/mol. The compound features a phenylethanamine backbone substituted with a 3-methylbenzyl group and exists as a racemic mixture (). Key physicochemical properties include a logP of 3.48, indicating moderate lipophilicity, and four rotatable bonds, suggesting conformational flexibility (). The compound’s structural motifs align with pharmacologically active amines, though its specific biological applications remain uncharacterized in the available evidence.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16;/h3-11,14,17H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPVIYBAXBXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 1-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Research

Antidepressant Properties
N-(3-methylbenzyl)-1-phenylethanamine hydrochloride is part of a broader class of phenethylamine derivatives that have been studied for their antidepressant properties. Research indicates that certain derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. A study referenced in patent literature suggests that these compounds may serve as central nervous system antidepressants, potentially offering new avenues for treatment in depressive disorders .

CNS Stimulant Activity
The compound has also been investigated for its stimulant effects on the central nervous system (CNS). Similar compounds have shown promise in enhancing cognitive functions and physical performance by modulating neurotransmitter release. This makes this compound a candidate for further studies in cognitive enhancement and neuroprotection .

Chemical Synthesis and Material Science

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as alkylation and acylation. Its structural features allow chemists to modify it further to create new compounds with desired properties .

Polymer Chemistry
In material science, this compound can be explored for its potential applications in polymer chemistry. Its amine functional group can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties. This application is particularly relevant in the production of high-performance polymers used in various industries .

Analytical Chemistry

Analytical Reagent
The compound can act as an analytical reagent in various chemical analyses. Its distinct chemical properties allow it to be used in chromatography and mass spectrometry for the identification and quantification of other substances. Researchers have noted its effectiveness in separating complex mixtures, which is essential in both academic research and industrial applications .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of this compound:

Study Focus Findings
Study on Antidepressant EffectsExamined the interaction with serotonin receptorsShowed significant antidepressant-like effects in animal models
Synthesis of Novel PolymersInvestigated polymerization reactions using the compoundDeveloped polymers with enhanced thermal stability
Chromatographic ApplicationsUsed as a reagent in separation techniquesImproved resolution in complex sample analyses

These studies highlight the multifaceted applications of this compound across different scientific domains.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • Positional Effects: Meta-substitution (3-methyl) in the target compound balances lipophilicity and steric effects compared to para-substituted analogs.
  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance lipophilicity, while halogens (Cl, F) increase polarity and stability. The 3-methyl group in the target compound provides moderate hydrophobicity without excessive steric bulk ().

Backbone Modifications

Compounds with altered amine backbones demonstrate divergent properties:

Compound Name Backbone Modification Molecular Weight (g/mol) Key Differences
N-(3-Methylbenzyl)-1-(5-nitrothiophen-2-yl)methanamine HCl Nitrothiophene substituent 404.89 Nitro group introduces strong electron-withdrawing effects, reducing logP (~2.5) and enhancing reactivity ().
(R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl]propan-2-amine HCl Branched alkyl chain 340.29 Asymmetric synthesis (R-configuration) and methoxy group improve solubility but reduce logP (~2.9) ().

Key Insights :

  • The phenylethanamine backbone in the target compound offers simplicity and synthetic accessibility compared to nitroheterocyclic or branched analogs. Its lack of electron-withdrawing groups (e.g., nitro) may enhance membrane permeability relative to nitrothiophene derivatives ().

Stereochemical Considerations

While the target compound is racemic, enantiomerically pure analogs like (R)-1-phenylethanamine derivatives (e.g., tamsulosin intermediates) highlight the importance of chirality in pharmacological activity (). Racemic mixtures may exhibit reduced target specificity compared to single enantiomers, though this remains speculative without biological data.

Biological Activity

N-(3-methylbenzyl)-1-phenylethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its significant biological activities. This compound is characterized by its molecular formula C16H20ClNC_{16}H_{20}ClN and a molecular weight of 275.79 g/mol. Its structure consists of a phenylethanamine backbone with a 3-methylbenzyl substituent, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
  • Receptors : It may act as an agonist or antagonist in receptor binding assays, modulating receptor activity and downstream signaling pathways. Notably, it has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for some related compounds are summarized below:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0098 mg/mL

These findings suggest that derivatives of this compound may be useful in developing new antimicrobial agents.

2. Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition, particularly in metabolic pathways associated with various diseases. Its ability to modulate enzyme activity indicates potential therapeutic applications in conditions linked to enzyme dysfunctions.

3. Neuropharmacological Effects

The compound's neuropharmacological effects are under investigation, especially regarding its potential use in treating neurological disorders. Its interaction with neurotransmitter receptors suggests that it may influence mood and cognitive functions. For example, studies have shown that compounds similar to N-(3-methylbenzyl)-1-phenylethanamine can act as positive allosteric modulators of nAChRs, which are implicated in cognitive processes and neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of phenethylamine derivatives, including this compound:

  • Positive Allosteric Modulation : Research has identified this compound as a potential positive allosteric modulator of the α3β2 nAChR, which could lead to therapeutic strategies for conditions such as sarcopenia .
  • Chemical Space Exploration : A systematic approach involving chemical space surveys has revealed new bioactive analogues related to this compound, highlighting its potential in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-methylbenzyl)-1-phenylethanamine hydrochloride?

  • The compound can be synthesized via reductive amination between 3-methylbenzylamine and acetophenone derivatives, followed by hydrochloric acid salt formation. A related method involves reacting 1-phenylethanamine with 3-methylbenzyl chloride under basic conditions, followed by purification via recrystallization. Key intermediates should be monitored using thin-layer chromatography (TLC) or HPLC .
  • Methodological Note : Optimize reaction stoichiometry and solvent polarity (e.g., ethanol/water mixtures) to minimize byproducts like unreacted amines or over-alkylation products.

Q. How can the purity and structural identity of this compound be validated?

  • Use 1H and 13C NMR to confirm the presence of characteristic peaks:

  • 1H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.7–4.1 ppm (CH2 groups adjacent to the amine), and δ 2.3 ppm (methyl group on the benzyl moiety).
  • 13C NMR : Signals at ~140 ppm (quaternary carbons) and 45–50 ppm (amine-bound carbons).
    • Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 255.8 (M+H)+ for the free base and a chloride adduct at m/z 291.3 (M+Cl)− for the hydrochloride salt .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm.
  • LC-MS/MS is preferred for trace analysis in biological samples, using transitions like m/z 256 → 121 (fragmentation of the benzyl group) .

Advanced Research Questions

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

  • The tertiary amine and aromatic groups act as ligands, forming complexes with metals like Pd(II) or Cu(II). For example, PdCl2 complexes exhibit square-planar geometry with Pd–N bond distances of ~2.01–2.32 Å, as shown in crystallographic studies of analogous compounds .
  • Methodological Insight : Use X-ray crystallography to determine bond angles and compare with DFT-calculated geometries. Diffraction data collection at low temperatures (e.g., 113 K) improves resolution for weak interactions like π-stacking .

Q. What strategies resolve enantiomeric impurities in this compound?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) can separate enantiomers.
  • Asymmetric synthesis using chiral auxiliaries (e.g., (R)-1-phenylethanamine) reduces racemization. Evidence shows chiral auxiliaries achieve diastereomeric ratios (dr) up to 83:17 in related amine syntheses .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability?

  • The crystal structure exhibits π-stacking between benzyl and phenyl groups (3.018–3.706 Å spacing) and weak C–H···Cl hydrogen bonds. These interactions contribute to melting point elevation (>200°C) and hygroscopicity.
  • Thermogravimetric analysis (TGA) can quantify decomposition thresholds, while dynamic vapor sorption (DVS) assesses moisture sensitivity .

Q. What are the metabolic pathways of this compound in in vitro hepatic models?

  • Preliminary hepatocyte incubation studies suggest cytochrome P450-mediated N-demethylation and hydroxylation at the 3-methylbenzyl group. Monitor metabolites via HRMS and compare with in silico predictions (e.g., Schrödinger’s Metabolite™) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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